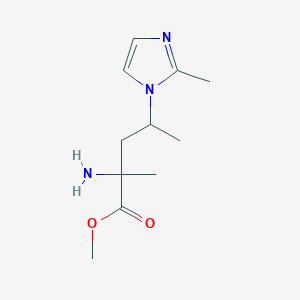
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s imidazole ring is a key component in many biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate involves its interaction with molecular targets through the imidazole ring. This ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological pathways. The specific pathways and targets depend on the context in which the compound is used, such as inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Biological Activity
Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate, a compound with a unique structure, has garnered attention for its potential biological activities. This article reviews the available data on its biological effects, including anticancer properties, immunomodulatory effects, and other therapeutic potentials.
- Molecular Formula : C9H16N4O
- Molar Mass : 196.25 g/mol
- CAS Number : 1248278-95-6
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological pathways. The following sections detail specific areas of interest.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds with structural similarities have shown IC50 values ranging from 3.0 µM to 21.3 µM against various cancer cell lines, such as MCF-7 and A549 .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 3.0 | MCF-7 |
| Compound B | 21.3 | A549 |
| Compound C | 5.85 | Various |
These findings suggest that this compound may possess similar anticancer capabilities.
Immunomodulatory Effects
Immunomodulation is another area where this compound shows promise. Research indicates that certain derivatives can enhance immune responses:
- Rescue Assays : In studies involving mouse splenocytes, specific analogs were able to rescue immune cells effectively, indicating potential applications in immunotherapy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary molecular docking studies suggest interactions with key proteins involved in cancer progression and immune regulation.
Case Studies and Research Findings
A review of various studies highlights the compound's potential:
- In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against multiple cancer cell lines.
- Animal Models : In vivo studies are required to fully understand the therapeutic potential and safety profile of this compound.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-4-(2-methylimidazol-1-yl)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8(14-6-5-13-9(14)2)7-11(3,12)10(15)16-4/h5-6,8H,7,12H2,1-4H3 |
InChI Key |
KCEQRNYKPKXIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(C)CC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















